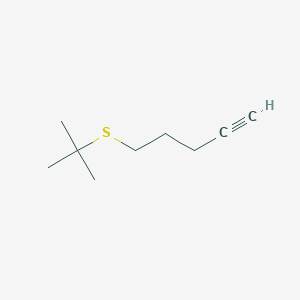5-(tert-Butylsulfanyl)pent-1-yne
CAS No.: 79496-58-5
Cat. No.: VC19335326
Molecular Formula: C9H16S
Molecular Weight: 156.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 79496-58-5 |
|---|---|
| Molecular Formula | C9H16S |
| Molecular Weight | 156.29 g/mol |
| IUPAC Name | 5-tert-butylsulfanylpent-1-yne |
| Standard InChI | InChI=1S/C9H16S/c1-5-6-7-8-10-9(2,3)4/h1H,6-8H2,2-4H3 |
| Standard InChI Key | SGUIFXGXOLWHSP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)SCCCC#C |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Architecture
The IUPAC name for this compound is tert-butyl-dimethyl-pent-4-ynoxysilane, reflecting its branched silyl ether group at the fifth carbon of a pent-1-yne chain . Its structure (Fig. 1) comprises:
-
A terminal alkyne (-C≡CH) at position 1
-
A four-carbon spacer chain (positions 2–5)
-
A TBDMS group (-OSi(CH₃)₂C(CH₃)₃) at position 5
Table 1: Key Identifiers of 5-(t-Butyldimethylsilyloxy)pent-1-yne
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 61362-77-4 | PubChem |
| SMILES | CC(C)(C)Si(C)OCCCC#C | PubChem |
| InChIKey | FZRCJGZEADULEQ-UHFFFAOYSA-N | PubChem |
| Exact Mass | 198.143991855 Da | PubChem |
Spectroscopic and Physicochemical Properties
The compound exhibits:
-
IR Spectroscopy: Strong absorption at 2120 cm⁻¹ (C≡C stretch) and 1250 cm⁻¹ (Si-C stretch) .
-
NMR Data:
Synthetic Methodologies
Direct Silylation of Pent-4-yn-1-ol
The most common synthesis involves silyl protection of pent-4-yn-1-ol under anhydrous conditions :
-
Reagents: tert-Butyldimethylsilyl chloride (TBDMSCl), imidazole, dimethylformamide (DMF)
-
Mechanism: Nucleophilic substitution at the hydroxyl oxygen
-
Yield: 85–92% after silica gel chromatography
Equation 1:
Alternative Routes via Grignard Reagents
For higher scalability, a three-step sequence is employed:
-
Propargyl bromide + magnesium → propargylmagnesium bromide
-
Reaction with ethylene oxide → pent-4-yn-1-ol
Applications in Organic Synthesis
Transition Metal-Catalyzed Couplings
The terminal alkyne participates in:
-
Sonogashira Coupling: Forms carbon-carbon bonds with aryl/vinyl halides (Pd/Cu catalysis) .
-
Click Chemistry: Azide-alkyne cycloadditions for triazole formation (CuAAC) .
Protective Group Strategies
The TBDMS group:
-
Stabilizes alcohols against oxidation/nucleophiles
-
Enables orthogonal deprotection using fluoride sources (e.g., TBAF)
Table 2: Comparative Stability of Silyl Ethers
| Silyl Group | Stability (pH) | Deprotection Reagent |
|---|---|---|
| TBDMS | 2–12 | TBAF, HF-pyridine |
| TMS | 4–10 | K₂CO₃/MeOH |
Future Research Directions
Catalytic Asymmetric Modifications
Developing enantioselective silylation methods could enable access to chiral building blocks for pharmaceutical synthesis .
Silicon-Based Functional Materials
Incorporating this compound into polysiloxane networks may yield advanced materials with tunable mechanical/thermal properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume